molecular formula C14H12N4O3S B2535744 N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1788675-23-9

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2535744
CAS No.: 1788675-23-9
M. Wt: 316.34
InChI Key: BOOHHPVVRVEZFJ-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is a key component of the compound.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product. The use of automated reactors and continuous flow chemistry can also enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide stands out due to its combination of oxadiazole, thiophene, and oxazole rings, which confer unique chemical and biological properties. This structural complexity enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-7-9(6-15-20-7)13(19)16-10-4-5-22-11(10)14-17-12(18-21-14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOHHPVVRVEZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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